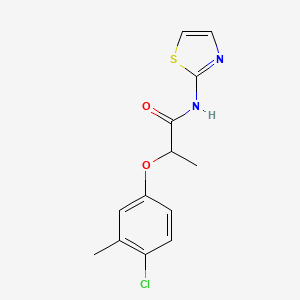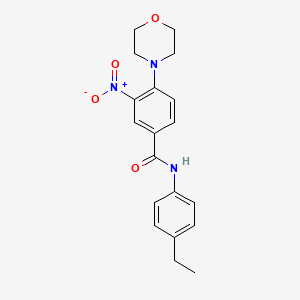![molecular formula C21H22N2O4 B4409554 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409554.png)
2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate
説明
2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PACAP-38 and belongs to the pituitary adenylate cyclase-activating peptide (PACAP) family. PACAP-38 is a neuropeptide that plays a crucial role in various biological processes, including neurotransmission, neuroprotection, and endocrine regulation.
作用機序
2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38 exerts its biological effects by binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The binding of this compound-38 to these receptors activates various intracellular signaling pathways, including cAMP, IP3/DAG, and MAPK/ERK. These signaling pathways regulate various biological processes, including neurotransmitter release, hormone secretion, and immune cell function.
Biochemical and Physiological Effects
This compound-38 has been shown to have various biochemical and physiological effects, including:
- Regulating neurotransmitter release: this compound-38 has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
- Regulating hormone secretion: this compound-38 has been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin.
- Regulating immune cell function: this compound-38 has been shown to regulate the function of various immune cells, including T cells, B cells, and macrophages.
- Neuroprotection: this compound-38 has been shown to have neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
実験室実験の利点と制限
The advantages of using 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38 in lab experiments include its high potency, specificity, and stability. This compound-38 is also relatively easy to synthesize using SPPS, making it readily available for research purposes. However, the limitations of using this compound-38 in lab experiments include its high cost, limited solubility in aqueous solutions, and potential for degradation over time.
将来の方向性
There are several future directions for research on 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38, including:
- Investigating the role of this compound-38 in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
- Developing this compound-38 analogs with improved pharmacokinetic properties for therapeutic use.
- Investigating the role of this compound-38 in the regulation of reproductive function, including the menstrual cycle and pregnancy.
- Investigating the role of this compound-38 in the regulation of immune cell function and its potential for use in immunotherapy.
- Investigating the potential of this compound-38 as a biomarker for various diseases, including autoimmune disorders and cancer.
Conclusion
In conclusion, this compound-38 is a neuropeptide that plays a crucial role in various biological processes, including neurotransmission, neuroprotection, and endocrine regulation. Its high potency, specificity, and stability make it an attractive target for scientific research. The future directions for research on this compound-38 are vast and hold great potential for developing new therapeutic strategies for various diseases.
科学的研究の応用
2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate-38 has been extensively studied in various scientific fields, including neuroscience, endocrinology, and immunology. In neuroscience, this compound-38 has been shown to regulate neurotransmitter release, synaptic plasticity, and neuroprotection. It has also been implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
In endocrinology, this compound-38 has been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. It has also been implicated in the regulation of reproductive function, including the menstrual cycle and pregnancy.
In immunology, this compound-38 has been shown to regulate immune cell function, including T cell activation, macrophage polarization, and cytokine production. It has also been implicated in the pathophysiology of various autoimmune disorders, including multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
[2-[[2-(piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(24)27-19-12-6-4-10-17(19)20(25)22-18-11-5-3-9-16(18)21(26)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYPTHSFHJNLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)



![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)


![4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409546.png)
![2-methoxy-4-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409561.png)
![1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride](/img/structure/B4409566.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4409570.png)